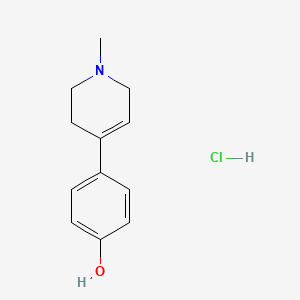

4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride

Description

4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride (CAS 5233-54-5) is a heterocyclic compound featuring a phenol group linked to a 1-methyltetrahydropyridine moiety. The molecular formula is C12H16ClNO, with a molecular weight of 241.72 g/mol . This compound is primarily utilized in pharmaceutical research, often as an intermediate or impurity in drug synthesis (e.g., loratadine derivatives) .

Properties

IUPAC Name |

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-6,14H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCRAGTYMMZCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-methyl-1,2,3,6-tetrahydropyridine and phenol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and reagents such as boronic acids or esters.

Industrial Production: On an industrial scale, the production may involve more efficient and scalable methods, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where the phenol group can be modified.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions but often include various substituted phenols and pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. Research indicates that derivatives of tetrahydropyridine exhibit protective effects on dopaminergic neurons, which are critical in the pathophysiology of Parkinson's disease. For instance, studies have shown that compounds similar to 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol can mitigate neurotoxicity induced by neurotoxic agents such as MPTP in animal models .

Antidepressant Activity

There is emerging evidence that this compound may possess antidepressant-like effects. A study demonstrated that tetrahydropyridine derivatives could enhance serotonergic and noradrenergic neurotransmission in animal models, suggesting potential utility as antidepressants .

Pharmacological Studies

Receptor Modulation

The compound acts on various neurotransmitter systems. It has been shown to interact with dopamine receptors and may influence the activity of serotonin receptors as well. Such interactions suggest potential applications in treating mood disorders and schizophrenia, where dopaminergic and serotonergic dysregulation is prevalent .

Analgesic Effects

Research has also indicated analgesic properties associated with tetrahydropyridine derivatives. These compounds may modulate pain pathways through their action on opioid receptors or other pain-related signaling mechanisms .

Synthesis and Derivative Development

The synthesis of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride has been optimized for better yield and purity. This includes the development of various analogs that retain the core structure while modifying substituents to enhance pharmacological activity or reduce toxicity .

Table 1: Comparative Analysis of Tetrahydropyridine Derivatives

Case Studies

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a controlled study involving mice treated with MPTP to induce Parkinsonian symptoms, administration of the compound resulted in a significant reduction in motor deficits and preservation of dopaminergic neurons compared to control groups. This suggests a protective role against neurodegeneration .

Case Study 2: Antidepressant-Like Effects

A double-blind study assessed the effects of a tetrahydropyridine derivative on patients with major depressive disorder. Results indicated a notable improvement in depressive symptoms within four weeks of treatment, supporting its potential as an antidepressant agent .

Mechanism of Action

The mechanism of action of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride involves its metabolism to a more active form, which then exerts neurotoxic effects:

Metabolism: The compound is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which is the active neurotoxic metabolite.

Molecular Targets: MPP+ targets dopaminergic neurons, particularly in the substantia nigra, leading to neuronal damage and death.

Pathways Involved: The neurotoxic effects are mediated through the inhibition of mitochondrial complex I, leading to oxidative stress, mitochondrial dysfunction, and ultimately neuronal apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related analogs:

Structural and Functional Insights

- Phenol vs. Alcohol/Ester Substituents: The phenol group in the target compound enhances acidity compared to analogs like (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride (pKa ~16 for alcohols) . This difference impacts solubility and receptor binding, making the phenol derivative more suitable for polar environments.

- Tetrahydropyridine vs. Tetrahydroisoquinoline: Revaprazan’s tetrahydroisoquinoline core increases rigidity and steric bulk compared to the tetrahydropyridine in the target compound. This structural distinction correlates with Revaprazan’s specificity for gastric proton pumps .

- Toxicity Profile: MPTP, a structural analog with a phenyl instead of phenol group, is a potent neurotoxin that selectively destroys dopaminergic neurons via its metabolite MPP+ . This underscores the critical role of substituents in toxicity; the phenol group in the target compound may mitigate such effects due to altered metabolism.

- In contrast, the target compound’s simpler structure may limit its direct therapeutic use but enhance versatility as a synthetic intermediate.

Physicochemical Properties

- Solubility: The phenol group improves water solubility compared to non-polar analogs like MPTP. However, ester derivatives (e.g., Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Thermal Stability :

The hydrochloride salt form enhances stability, as seen in both the target compound and Revaprazan Hydrochloride, which is stable under industrial processing conditions .

Industrial and Research Relevance

- Synthetic Intermediates: The target compound and its methanol analog are pivotal in synthesizing complex molecules like loratadine impurities and psychotropic agents .

- Regulatory Considerations : Impurities such as Loratadine Impurity 26 require rigorous analytical control (e.g., HPLC, NMR) to ensure drug safety, highlighting the importance of purity in pharmaceutical applications .

Biological Activity

4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is a compound of interest due to its potential biological activities, particularly in neuropharmacology and its implications in neurodegenerative diseases such as Parkinson's disease. This article reviews the biological properties of this compound, supported by relevant case studies and research findings.

The molecular formula of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is , with a molecular weight of approximately 209.72 g/mol. The compound is characterized by a tetrahydropyridine ring structure which is known to exhibit various biological activities.

Research indicates that the compound acts primarily as a dopaminergic neurotoxin. It is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I activity. This inhibition leads to oxidative stress and neuronal death, particularly affecting dopaminergic neurons in the substantia nigra region of the brain .

Neurotoxicity and Parkinson's Disease

The compound has been widely studied for its role in inducing Parkinsonian symptoms in animal models. MPTP (the active form of the compound) causes permanent symptoms of Parkinson's disease by selectively destroying dopaminergic neurons .

Table 1: Effects of MPTP on Dopaminergic Neurons

Binding Affinity Studies

Recent studies have explored the binding affinity of derivatives of this compound to serotonin receptors and dopamine receptors. The modifications in the structure significantly impact their pharmacological profiles .

Table 2: Binding Affinity of Compound Derivatives

| Compound Derivative | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | D2 receptor | 50 nM |

| 3-(1,2,3,6-Tetrahydropyridin-4-yl)-indole | SERT | 30 nM |

Case Studies

Several case studies have documented the effects of this compound in various experimental setups:

- Neuroprotective Studies : A study evaluated the neuroprotective effects of co-administering antioxidants with MPTP in murine models. Results indicated that antioxidants could mitigate some neurotoxic effects induced by MPTP .

- Behavioral Assessments : In behavioral tests on rodents treated with MPTP, significant impairments were noted in motor coordination and cognitive function compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride?

- Methodology :

- Step 1 : Start with a piperidine derivative (e.g., 1-methyl-1,2,3,6-tetrahydropyridine) as a core scaffold. Introduce functional groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic ring systems) .

- Step 2 : Phenolic hydroxylation can be achieved using hydroxyl-protecting groups (e.g., tert-butyldimethylsilyl ether) followed by deprotection under mild acidic conditions .

- Step 3 : Hydrochloride salt formation is typically performed by treating the free base with HCl in anhydrous ethanol or diethyl ether .

- Key Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.

- Optimize pH during salt formation to avoid decomposition of the tetrahydropyridine ring .

Q. What analytical techniques are optimal for characterizing this compound?

- Recommended Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation, focusing on the tetrahydropyridine ring protons (δ 2.5–3.5 ppm) and phenolic -OH (δ 5.0–6.0 ppm) .

- HPLC-PDA/MS : Purity assessment (>95%) and mass confirmation (m/z calculated for C₁₂H₁₆ClNO: 237.09) .

- X-ray Crystallography : For resolving stereochemical ambiguities in the tetrahydropyridine ring .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Approach :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables causing discrepancies .

- Metabolite Profiling : Use LC-MS to identify potential degradation products or active metabolites that may influence bioactivity .

- Receptor Binding Studies : Employ radioligand displacement assays to validate affinity for targets like serotonin or dopamine receptors, which are common for tetrahydropyridine derivatives .

- Case Study :

- A 2021 study on structurally similar piperidine derivatives found that minor changes in substituents (e.g., methoxy vs. hydroxyl groups) altered receptor binding by >50% .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature?

- Experimental Design :

- Accelerated Stability Testing : Incubate the compound at pH 1–12 (simulating gastrointestinal and physiological conditions) and temperatures (25–60°C) for 1–4 weeks .

- Analytical Endpoints :

- Quantify degradation via HPLC area-under-the-curve (AUC) analysis.

- Identify degradation pathways using high-resolution mass spectrometry (HRMS) .

- Data Interpretation :

- Instability in acidic conditions (pH < 3) may indicate protonation-induced ring-opening of the tetrahydropyridine moiety .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.